REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)SC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on a steam bath for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed under vacuum and 20 ml of toluene
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
removed under vacuum (2 times)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |